molecular formula C10H14N2O4 B2439100 2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1190234-87-7

2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2439100
CAS No.: 1190234-87-7
M. Wt: 226.232
InChI Key: LDHVUNNSGOAMIK-UHFFFAOYSA-N
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Description

2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves the reaction of 3-methyl-1H-pyrazol-5(4H)-one with ethyl acetoacetate and an appropriate aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
  • 2-[4-(acetoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
  • 2-[4-(benzoyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

Uniqueness

2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is unique due to its specific ethoxycarbonyl group, which can influence its reactivity and biological activity. This functional group may enhance the compound’s solubility, stability, and ability to interact with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(4-ethoxycarbonylpyrazol-1-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-4-16-8(13)7-5-11-12(6-7)10(2,3)9(14)15/h5-6H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHVUNNSGOAMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By a reaction in the same manner as in Example 10a and using ethyl 1H-pyrazole-4-carboxylate (1.40 g, 10.0 mmol) and tert-butyl 2-bromo-2-methylpropanate (6.70 g, 30.0 mmol), the title compound (1.88 g, 83%) was obtained as a colorless oil.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Yield
83%

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